REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][CH2:5]Br.Cl.[Br:8][C:9]1[CH:17]=[CH:16][C:12]([CH2:13][CH2:14][NH2:15])=[CH:11][CH:10]=1.C([O-])([O-])=O.[K+].[K+]>C(#N)C.O>[Br:8][C:9]1[CH:17]=[CH:16][C:12]([CH2:13][CH2:14][N:15]2[CH2:5][CH2:4][CH2:3][CH2:2]2)=[CH:11][CH:10]=1 |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
0.51 mL
|
Type
|
reactant
|
Smiles
|
BrCCCCBr
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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Cl.BrC1=CC=C(CCN)C=C1
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
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75 °C
|
Type
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CUSTOM
|
Details
|
the reaction mixture is stirred for a further 4 h at 75° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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EXTRACTION
|
Details
|
the aqueous phase is extracted with 100 mL EtOAc
|
Type
|
WASH
|
Details
|
The combined organic extracts are washed with saturated NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase is dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
Further purification
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Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=CC=C(C=C1)CCN1CCCC1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |